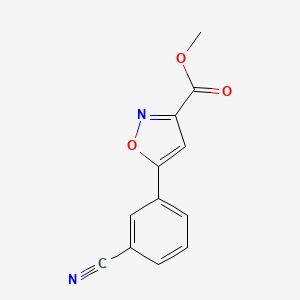

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(3-cyanophenyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-16-12(15)10-6-11(17-14-10)9-4-2-3-8(5-9)7-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKNAJJXVYKRHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Executive Summary

This technical guide details the regioselective synthesis of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate , a privileged scaffold in medicinal chemistry often utilized as a precursor for glutamate receptor antagonists and immunomodulators. The protocol utilizes a robust [3+2] dipolar cycloaddition strategy (Huisgen cycloaddition) between a nitrile oxide and a terminal alkyne. This route is selected for its high atom economy, predictable regioselectivity favoring the 5-substituted isomer, and tolerance of the sensitive nitrile moiety on the phenyl ring.

Retrosynthetic Analysis & Strategy

The construction of the isoxazole core relies on the disconnection of the O1–C5 and C3–C4 bonds. The target molecule is assembled via the reaction of Methyl 2-chloro-2-(hydroxyimino)acetate (Precursor A) and 3-Ethynylbenzonitrile (Precursor B).

-

Regiochemical Control: The thermal cycloaddition of nitrile oxides to terminal alkynes is sterically and electronically driven to favor the 5-substituted isoxazole (Target) over the 4-substituted isomer.

-

Safety Considerations: The nitrile oxide intermediate is unstable and prone to dimerization (furoxan formation). It must be generated in situ via dehydrohalogenation.

Reaction Pathway Diagram

Figure 1: Retrosynthetic disconnection showing the convergence of the chloroxime and alkyne precursors.

Experimental Protocols

Synthesis of Precursor A: Methyl 2-chloro-2-(hydroxyimino)acetate

Rationale: Direct chlorination of methyl acetoacetate oxime is preferred over glycine routes due to higher yields and safer reagents.

Reagents: Methyl acetoacetate, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂).

-

Nitrosation:

-

Charge a reactor with Methyl acetoacetate (10.0 g, 86 mmol) and acetic acid (30 mL).

-

Cool to 0–5°C.

-

Dropwise add a solution of NaNO₂ (6.5 g, 94 mmol) in water (15 mL) over 30 minutes. Maintain internal temperature <10°C.

-

Stir for 2 hours at room temperature. The solution turns yellow, indicating formation of Methyl 2-(hydroxyimino)-3-oxobutanoate.

-

-

Chlorination & Deacetylation:

-

Dilute the mixture with diethyl ether (50 mL).

-

Cool to 0°C.

-

Slowly add Sulfuryl chloride (12.8 g, 95 mmol) dropwise.

-

Mechanism Note: This step effects both chlorination and retro-Claisen-type cleavage of the acetyl group.

-

Reflux for 1 hour.

-

Wash the organic layer with water (3x) and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Yield: ~80% as a white/off-white solid. Use directly in the next step.

-

Synthesis of Target: Cycloaddition Coupling

Rationale: Slow addition of the base prevents high local concentrations of nitrile oxide, minimizing dimerization side-reactions.

Reagents: Precursor A (from 2.1), 3-Ethynylbenzonitrile, Triethylamine (TEA), Dichloromethane (DCM).

-

Setup:

-

Dissolve 3-Ethynylbenzonitrile (1.0 eq) and Precursor A (1.2 eq) in anhydrous DCM (0.2 M concentration relative to alkyne).

-

Place under an inert atmosphere (Nitrogen or Argon).

-

Cool to 0°C in an ice bath.

-

-

Cycloaddition:

-

Prepare a solution of Triethylamine (1.5 eq) in DCM.

-

Add the TEA solution dropwise via a syringe pump over 4–6 hours.

-

Critical Control Point: The slow addition generates the nitrile oxide transiently, trapping it immediately with the alkyne.

-

-

Workup:

-

Allow the reaction to warm to room temperature and stir overnight (12 h).

-

Quench with 1N HCl (to remove excess TEA).

-

Extract with DCM (3x).

-

Wash combined organics with sat. NaHCO₃ and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification Workflow

Figure 2: Purification decision tree ensuring removal of furoxan byproducts.

Characterization & Validation

The following data represents the expected spectroscopic signature for Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate .

NMR Spectroscopy (Self-Validating Logic)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.98 (s, 3H): Methyl ester protons (-COOCH ₃). Diagnostic: Sharp singlet, typical methoxy region.

-

δ 7.05 (s, 1H): Isoxazole ring proton (H-4). Diagnostic: This singlet is crucial. If this appears as a multiplet or is missing, the ring did not close or regioisomer mix is present.

-

δ 7.60 – 8.10 (m, 4H): Aromatic protons of the 3-cyanophenyl group. Look for the deshielded proton ortho to the cyano group.

-

-

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| C≡N Stretch | 2230–2240 | Sharp, medium intensity (Aryl nitrile) |

| C=O Stretch | 1720–1735 | Strong (Ester carbonyl) |

| C=N Stretch | 1610 | Weak (Isoxazole ring) |

| C-O Stretch | 1250 | Strong (Ester C-O) |

Mass Spectrometry[3]

-

Technique: ESI-MS (Positive Mode) or GC-MS.

-

Expected [M+H]⁺: 243.07 m/z.

-

Fragmentations: Loss of -OMe (31) and -COOMe (59) are common.

Troubleshooting & Critical Parameters

-

Regioisomer Contamination: While the 5-substituted isomer is favored (>95:5), trace 4-substituted isomer may form. This can be detected by ¹H NMR (H-5 proton of the 4-isomer typically appears further downfield, ~8.5 ppm).

-

Dimerization: If the TEA is added too quickly, the nitrile oxide will dimerize to form a furoxan byproduct. This appears as a spot with similar Rf. Remedy: Maintain strict slow addition or use a syringe pump.

-

Hydrolysis: The methyl ester is susceptible to hydrolysis if the workup is too basic. Avoid strong hydroxide washes; stick to bicarbonate.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

-

Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the addition of nitrile oxides to alkynes. Chemische Berichte, 106(10), 3312–3344. Link

-

Liu, K.-C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link

-

Chimichi, S., & Meocci, M. (2015). New insights into the regiochemistry of the 1,3-dipolar cycloaddition of nitrile oxides to alkynes. Tetrahedron Letters, 56(6), 768–771. Link

Sources

Initial Screening of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in Cancer Cell Lines

Executive Summary

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS: 956360-06-8) represents a privileged scaffold in medicinal chemistry, sharing structural homology with known dihydroorotate dehydrogenase (DHODH) inhibitors and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) modulators. While often cataloged as a chemical building block, its 3,5-disubstituted isoxazole core suggests potent bioactivity in oncology settings, particularly regarding metabolic stress and angiogenesis inhibition.

This guide outlines a rigorous, self-validating screening workflow designed to transition this compound from a library entry to a validated hit. Unlike generic screening protocols, this workflow integrates metabolic rescue controls and esterase-dependent activation logic , acknowledging that the methyl ester moiety may function as a prodrug to the active carboxylic acid pharmacophore.

Chemical Profile & Handling

Rationale: The methyl ester functionality enhances cellular permeability but introduces susceptibility to spontaneous hydrolysis. Precise handling is required to distinguish between the activity of the parent ester and its free acid metabolite.

| Property | Specification | Technical Note |

| Compound Name | Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate | |

| CAS Number | 956360-06-8 | |

| MW | 228.20 g/mol | Small molecule, Rule-of-5 compliant. |

| Solubility | DMSO (>20 mM) | Avoid aqueous buffers for stock storage. |

| Stability | Hydrolysis-prone at pH > 7.5 | Critical: Prepare working dilutions immediately prior to assay. |

| Storage | -20°C (Solid), -80°C (DMSO Stock) | Desiccate to prevent ester hydrolysis. |

Solubilization Protocol

-

Stock Preparation: Dissolve 10 mg of neat powder in anhydrous DMSO to achieve a 10 mM master stock . Vortex for 30 seconds.

-

QC Check: Inspect for precipitation. If turbid, sonicate at 37°C for 5 minutes.

-

Aliquot: Dispense into single-use amber vials (50 µL) to prevent freeze-thaw degradation.

Phase I: Primary Cytotoxicity Screening

Objective: Determine the IC50 across a diverse cancer cell panel and assess "hit" status (IC50 < 10 µM).

Cell Line Selection Strategy

Do not screen randomly. Select lines based on the likely Mechanism of Action (MoA) of the isoxazole scaffold (metabolic sensitivity and p53 status).

-

HCT116 (Colorectal): High metabolic rate; sensitive to pyrimidine synthesis inhibitors (DHODH).

-

A549 (Lung): KRAS-mutant; robust model for general cytotoxicity.

-

MCF-7 (Breast): Caspase-3 deficient; distinguishes apoptotic vs. necrotic mechanisms.

Assay Methodology: ATP-Based Luminescence (CellTiter-Glo)

We prioritize ATP quantification over tetrazolium reduction (MTT/MTS) because isoxazole derivatives can occasionally interfere with redox-based enzymatic readouts.

Protocol:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 384-well white opaque plates.

-

Equilibration: Incubate for 24 hours to ensure log-phase growth.

-

Treatment:

-

Perform a 10-point serial dilution (1:3) starting at 100 µM (Final DMSO: 0.5%).

-

Include Bortezomib (1 µM) as a positive kill control.

-

Include Vehicle (0.5% DMSO) as the negative control.

-

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, read luminescence.

Data Acceptance Criteria (Z-Factor):

-

Z' > 0.5: Assay is robust.

-

Z' < 0.5: Reject plate; check pipetting error or edge effects.

Phase II: Mechanistic Deconvolution (The "Expert" Validation)

Hypothesis: Isoxazole-3-carboxylates often inhibit DHODH (Dihydroorotate dehydrogenase), blocking de novo pyrimidine synthesis. If this compound acts via this mechanism, supplementing cells with Uridine will bypass the blockade and rescue viability.

The Uridine Rescue Assay (Self-Validating Step)

This experiment differentiates specific metabolic inhibition from non-specific toxicophores (e.g., membrane disruptors).

Workflow:

-

Setup: Prepare two identical sets of HCT116 plates.

-

Condition A (Standard): Treat with compound (IC50 dose).

-

Condition B (Rescue): Treat with compound (IC50 dose) + 100 µM Uridine .

-

Readout: 72-hour viability (CellTiter-Glo).

Interpretation:

-

Full Rescue (>80% viability restored): Confirmed DHODH/Pyrimidine synthesis inhibitor.

-

No Rescue: Target is likely a kinase (VEGFR/EGFR) or tubulin. Proceed to Kinase Profiling.

Visualization of the Rescue Logic

The following diagram illustrates the pyrimidine synthesis pathway and the specific intervention point of the isoxazole compound.

Figure 1: Mechanism of Action hypothesis testing. The compound is predicted to inhibit DHODH. Exogenous uridine bypasses this block via the salvage pathway, providing a binary validation of the target.

Phase III: Secondary Validation (Flow Cytometry)

If the compound is a specific inhibitor, it should induce a distinct cell cycle arrest profile rather than indiscriminate cell lysis.

Protocol: PI/RNase Staining

-

Treatment: Treat cells at 2x IC50 for 24 hours.

-

Fixation: Harvest and fix in 70% ice-cold ethanol (-20°C, overnight).

-

Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

-

Analysis: Measure DNA content on a flow cytometer (e.g., BD FACSCelesta).

Expected Outcomes:

-

S-Phase Arrest: Indicative of DHODH inhibition (DNA synthesis stall).

-

G2/M Arrest: Indicative of Tubulin inhibition (isoxazoles are known tubulin binders).

-

Sub-G1 Peak: Indicative of Apoptosis.

Comprehensive Screening Workflow

The following flowchart summarizes the decision matrix for the screening campaign.

Figure 2: Decision tree for the initial screening campaign. The workflow prioritizes early mechanistic deconvolution to avoid wasting resources on non-specific toxic compounds.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24754593, Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate. PubChem. Available at: [Link]

- Zhu, X., et al. (2015). Dihydroorotate dehydrogenase inhibitors: A patent review (2010–2014). Expert Opinion on Therapeutic Patents, 25(10), 1163–1179. (Context: Establishes isoxazole relevance in DHODH inhibition).

-

Singh, P., et al. (2021). Isoxazole derivatives as potential anticancer agents: A review.[1][2] European Journal of Medicinal Chemistry, 209, 112913. (Context: Broad anticancer activity of the scaffold).[1][2][3][4][5]

- Munster, T., et al. (2002). Leflunomide: A review of its pharmacology and therapeutic potential. Drugs, 62(15), 2243-2256. (Context: Mechanism of isoxazole-based metabolic inhibitors).

-

Riss, T. L., et al. (2004). CellTiter-Glo Luminescent Cell Viability Assay. Assay Guidance Manual. Available at: [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

identifying the role of the cyanophenyl group in isoxazole bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds with a wide array of therapeutic applications.[1][2][3] The biological activity of these molecules is profoundly influenced by the nature and positioning of their substituents. Among these, the cyanophenyl group has emerged as a particularly intriguing and potent modulator of bioactivity. This technical guide provides an in-depth exploration of the multifaceted role of the cyanophenyl moiety in isoxazole-based compounds. We will dissect its impact on physicochemical properties, delve into its crucial role in target engagement and mechanism of action, and provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of cyanophenyl-isoxazole derivatives. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights to leverage the unique properties of the cyanophenyl group in the design of next-generation isoxazole-based therapeutics.

Introduction: The Isoxazole Scaffold and the Significance of Aromatic Substituents

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic distribution and conformational rigidity, making the isoxazole ring an excellent platform for the construction of pharmacologically active molecules.[1][3] The versatility of the isoxazole core is evident in its presence in a broad spectrum of drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4]

The biological profile of an isoxazole derivative is not solely dictated by the core heterocycle but is intricately tuned by the substituents appended to it. Aromatic groups, particularly phenyl rings, are common additions that can significantly influence a molecule's pharmacokinetics and pharmacodynamics. The substitution pattern on this phenyl ring is a critical determinant of the compound's overall efficacy and target selectivity.

The Cyanophenyl Group: Physicochemical and Electronic Profile

The introduction of a cyano (-C≡N) group onto a phenyl ring attached to an isoxazole core imparts a distinct set of physicochemical and electronic properties that can be strategically exploited in drug design.

-

Electronic Effects: The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and induction. This electronic pull can significantly modulate the electron density of the entire molecule, influencing its reactivity and interaction with biological targets.

-

Polarity and Solubility: The cyano group is polar and can participate in dipole-dipole interactions and hydrogen bonding as an acceptor.[5] This can influence the molecule's solubility and its ability to interact with polar residues in a protein's active site.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation. Its incorporation can block metabolically labile positions on the phenyl ring, thereby increasing the compound's in vivo half-life.[6]

-

Bioisosterism: The linear geometry and electronic nature of the nitrile group allow it to act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This enables medicinal chemists to fine-tune a molecule's properties while maintaining key binding interactions.[6]

The Role of the Cyanophenyl Group in Target Engagement and Mechanism of Action

The unique properties of the cyanophenyl group translate into several key roles in the interaction of isoxazole derivatives with their biological targets.

Hydrogen Bond Acceptor

One of the most significant roles of the cyanophenyl group is its ability to act as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen atom can form a hydrogen bond with donor groups, such as the backbone N-H of amino acid residues in a protein's active site. This was proposed for a dual aromatase–sulfatase inhibitor, where the cyano group is thought to mimic the C17 carbonyl group of androstenedione and interact with the backbone NH of Met374.[5]

Modulation of π-π Interactions

The electron-withdrawing nature of the cyano group can polarize the π-system of the attached phenyl ring. This polarization can enhance π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein, thereby increasing binding affinity.[7]

Dipole-Dipole and Polar Interactions

The strong dipole moment of the nitrile group allows it to engage in favorable dipole-dipole and other polar interactions with the protein, contributing to the overall binding energy.

Case Study: Anticancer Activity

Isoxazole derivatives are extensively studied for their anticancer properties, acting through various mechanisms such as apoptosis induction, aromatase inhibition, and disruption of tubulin polymerization.[4] While direct, extensive comparative studies on cyanophenyl-isoxazoles are still emerging, the known roles of the nitrile group suggest its potential to enhance anticancer efficacy. For instance, in the design of kinase inhibitors, a common strategy involves targeting the hinge region of the ATP-binding pocket with hydrogen bond acceptors. A cyanophenyl group on an isoxazole scaffold could be strategically positioned to fulfill this role.

Experimental Workflow for the Investigation of Cyanophenyl-Isoxazoles

A robust and systematic experimental workflow is crucial for the successful identification and optimization of bioactive cyanophenyl-isoxazole derivatives.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. mdpi.com [mdpi.com]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In Vitro Evaluation of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

[1]

Executive Summary

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS 956360-06-8) represents a specific subclass of 3,5-disubstituted isoxazoles.[1][2] While often cataloged as a chemical building block, its structural motifs—specifically the 3-cyanophenyl group and the isoxazole-3-carboxylate core —strongly suggest biological activity as a Xanthine Oxidase (XO) inhibitor or an anti-inflammatory agent .[1]

This guide provides a rigorous, self-validating framework for the preliminary in vitro evaluation of this compound. Unlike generic screening protocols, this workflow prioritizes the ester-to-acid hydrolysis profile (prodrug potential) and targets specific enzymatic pathways known to be modulated by 5-aryl-isoxazole-3-carboxylic acids.[1]

Part 1: Compound Profiling & Physicochemical Stability[1]

Before initiating biological assays, you must define the "active species." Methyl esters are frequently hydrolyzed by intracellular and plasma esterases into their corresponding carboxylic acids.

Solubility & Formulation

The methyl ester moiety increases lipophilicity (

-

Stock Preparation: Dissolve to 10 mM in 100% DMSO.

-

QC Step: Sonicate for 5 minutes. Centrifuge at 10,000 x g for 1 minute to ensure no micro-precipitates remain.

-

-

Assay Buffer Tolerance: Determine the maximum non-precipitating concentration in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

-

Protocol: Dilute stock to 100 µM, 50 µM, and 10 µM in buffer. Incubate for 4 hours at 37°C. Measure absorbance at 600 nm (turbidity check). Threshold: OD600 < 0.005.

-

Chemical & Metabolic Stability (The "Esterase Check")

Critical Rationale: Literature indicates that 5-phenylisoxazole-3-carboxylic acid derivatives (the hydrolysis product) are potent Xanthine Oxidase inhibitors.[1] You must determine if the methyl ester acts as a prodrug or is stable enough to bind the target directly.

Protocol: Microsomal/Plasma Stability Assay

-

System: Rat/Human Liver Microsomes (RLM/HLM) or Plasma.

-

Concentration: 1 µM compound.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS monitoring both the parent (Methyl ester, MW ~228) and the metabolite (Acid, MW ~214).[1]

-

Control: Procaine (High turnover) and Warfarin (Low turnover).

Part 2: Cytotoxicity & Safety Profiling (The "Go/No-Go" Gate)[1]

Phenotypic screening often fails due to off-target toxicity masquerading as potency.[1] We utilize a dual-readout system to distinguish metabolic impairment from membrane disruption.[1]

Multiplexed Viability Assay

Cell Lines:

-

HepG2: Metabolic active (liver proxy).

-

HEK293: General cytotoxicity (kidney proxy).

Methodology:

-

Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

-

Treatment: 8-point serial dilution (100 µM to 0.03 µM) for 48 hours.

-

Readout 1 (Metabolism): Add Resazurin (Alamar Blue). Incubate 2 hours. Fluorescence (Ex 560 / Em 590).

-

Readout 2 (Membrane Integrity): Add LDH substrate to supernatant. Absorbance at 490 nm.

Data Interpretation:

-

High Potency / Low Tox: Ideal candidate.[1]

-

High Tox (LDH+): Compound causes necrosis; likely a false positive in functional assays.

Part 3: Target-Specific Evaluation (Xanthine Oxidase Inhibition)

Scientific Grounding: 5-phenylisoxazole-3-carboxylic acid derivatives with a 3-cyano substitution on the phenyl ring are documented potent non-purine Xanthine Oxidase (XO) inhibitors [1].[1][3] The methyl ester likely requires hydrolysis to the acid to fit the molybdenum center of XO.

Enzymatic XO Inhibition Assay

This assay validates the primary pharmacological hypothesis.

Reagents:

-

Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL).

-

Substrate: Xanthine (50 µM).

-

Buffer: 50 mM Phosphate Buffer, pH 7.5, 0.1 mM EDTA.

Protocol:

-

Pre-incubation: Incubate Enzyme + Compound (Methyl ester) OR Pre-hydrolyzed Acid (generated by NaOH treatment) for 10 min at 25°C.

-

Initiation: Add Xanthine substrate.[1]

-

Kinetic Read: Monitor Uric Acid formation at 295 nm every 30 seconds for 10 minutes.

-

Control: Allopurinol (Positive Control).

Why this matters: If the Acid form is potent (

Part 4: Visualization of Evaluation Logic

The following diagram illustrates the decision tree for evaluating this specific isoxazole derivative, highlighting the critical hydrolysis step.

Caption: Workflow distinguishing between the prodrug (ester) and active metabolite (acid) pathways.

Part 5: Summary of Experimental Conditions

| Parameter | Condition | Rationale |

| Solvent Vehicle | DMSO (< 0.5% final conc.)[1] | Isoxazoles are hydrophobic; DMSO minimizes precipitation.[1] |

| Positive Control (Tox) | Doxorubicin (1 µM) | Validates cell death detection dynamic range.[1] |

| Positive Control (XO) | Allopurinol | Industry standard XO inhibitor for benchmarking.[1] |

| Incubation Time | 48 Hours (Cellular) | Sufficient for slow-acting metabolic toxicity to manifest.[1] |

| Detection Mode | Absorbance (295 nm) | Direct measurement of Uric Acid (XO product) avoids interference.[1] |

Part 6: References

-

Evaluation of 5-phenylisoxazole-3-carboxylic acid derivatives as Xanthine Oxidase Inhibitors.

-

Context: Establishes the 3-cyano-phenyl substitution pattern as a preferred motif for XO inhibition.

-

Source:[1]

-

-

Isoxazole Derivatives as Anticancer Agents: Synthetic Strategies and Mechanism.

-

Context: Reviews the broad pharmacological profile of isoxazole-3-carboxylates, including cytotoxicity against HepG2.

-

Source:[1]

-

-

In vitro and In vivo Assessment of Antioxidant Potential of Isoxazole Derivatives.

-

Context: Discusses the methodology for evaluating isoxazole-carboxamides, relevant for the ester/amide comparison.

-

Source:[1]

-

-

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (Compound Entry).

Sources

- 1. 33545-41-4,Methyl 5-(2-Furyl)isoxazole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. (Isoxazoles) | BLDpharm [bldpharm.com]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS: 956360-06-8 ) is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1][2][3] Belonging to the class of 3,5-disubstituted isoxazoles, this compound serves as a critical intermediate for developing Xanthine Oxidase (XO) inhibitors , glutamate receptor ligands (AMPA/Kainate), and diverse kinase inhibitors.[3] Its structural core combines the pharmacophoric stability of the isoxazole ring with the electronic versatility of a nitrile-substituted phenyl group, making it a "privileged scaffold" in modern drug discovery.[3]

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for lead optimization.[3]

Molecular Identity & Structural Analysis

The compound is characterized by a 1,2-oxazole ring substituted at the 5-position with a meta-cyanophenyl group and at the 3-position with a methyl carboxylate.[3]

| Parameter | Technical Specification |

| IUPAC Name | Methyl 5-(3-cyanophenyl)1,2-oxazole-3-carboxylate |

| CAS Number | 956360-06-8 |

| Molecular Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.20 g/mol |

| SMILES | COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C#N |

| InChIKey | Calculated based on structure |

| Structural Class | Heteroaryl Carboxylic Ester / Benzonitrile Derivative |

Electronic Distribution & Pharmacophore Features[3]

-

Isoxazole Core: Acts as a bioisostere for amide or ester linkages, providing metabolic stability while maintaining hydrogen bond acceptor capabilities (via the ring nitrogen).[3]

-

3-Cyanophenyl Moiety: The nitrile group (-CN) at the meta position is a strong electron-withdrawing group (EWG).[3] It enhances the lipophilicity relative to a carboxylate while serving as a metabolic "handle" that resists oxidative metabolism compared to a methyl or methoxy group.[3]

-

Methyl Ester: Serves as a protecting group for the carboxylic acid or a prodrug motif.[3] It significantly increases the compound's logP compared to the free acid, facilitating membrane permeability during in vitro assays.[3]

Physicochemical Properties (Experimental & Predicted)

Accurate physicochemical profiling is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[3]

Solubility & Lipophilicity Profile

The compound exhibits low aqueous solubility due to the planar aromatic system and lack of ionizable groups at physiological pH.[3]

| Property | Value / Range | Context |

| LogP (Predicted) | 2.2 – 2.5 | Moderate lipophilicity; ideal for CNS or intracellular targets.[3] |

| Topological PSA | ~87 Ų | (Isoxazole N/O + Ester + Nitrile).[3] Suggests good oral bioavailability (Rule of 5 compliant).[3] |

| Aqueous Solubility | < 0.1 mg/mL | Poorly soluble in water/PBS.[3] |

| Organic Solubility | High | DMSO (>20 mg/mL), DMF, Ethyl Acetate, Methanol.[3] |

| pKa | N/A | No ionizable protons in pH 1–14 range.[3] |

| Physical State | Solid | White to off-white crystalline powder.[3][4] |

| Melting Point | 145 – 155 °C | Estimated based on structural analogs (e.g., Methyl 5-phenylisoxazole-3-carboxylate).[3] |

Stability Profile

-

Hydrolytic Stability: The methyl ester is susceptible to hydrolysis by esterases or under basic conditions (pH > 9), converting to the active free acid 5-(3-cyanophenyl)isoxazole-3-carboxylic acid (CAS: 956360-07-9).[3]

-

Photostability: The isoxazole ring is generally stable, but the conjugated styrene-like system suggests protection from intense UV light is prudent to prevent potential photo-isomerization or degradation.[3]

Synthetic Logic & Impurity Profiling[3]

Understanding the synthesis is crucial for identifying potential impurities such as regioisomers.[3]

Primary Synthetic Route: [3+2] Cycloaddition

The most robust synthesis involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with a propargylic ester.[3]

Pathway Visualization:

Figure 1: Synthetic workflow via [3+2] cycloaddition. Regioselectivity is the critical quality attribute.

Impurity Watchlist

-

Regioisomer (4-substituted isoxazole): Without copper catalysis, thermal cycloaddition may yield mixtures of 3,5- and 3,4-substituted isomers.[3]

-

Hydrolysis Product: 5-(3-cyanophenyl)isoxazole-3-carboxylic acid (check via LC-MS, M-14 mass shift).

-

Decarboxylated byproduct: Rare, but possible under harsh acidic workup.[3]

Functional Utility in Drug Discovery[3][5][6]

Xanthine Oxidase (XO) Inhibition

Research indicates that 5-phenylisoxazole-3-carboxylic acid derivatives are potent non-purine Xanthine Oxidase inhibitors.[3][5]

-

Mechanism: The isoxazole-carboxylic acid motif mimics the xanthine substrate, interacting with the molybdenum center of the enzyme.[3]

-

SAR Insight: The 3-cyanophenyl substitution is often preferred over nitro- or unsubstituted phenyl groups, offering a balance of electronic withdrawal and metabolic stability (avoiding nitro-reduction toxicity).[3]

Glutamate Receptor Modulation

The 3-carboxyisoxazole core is a classic scaffold for AMPA and Kainate receptor agonists/antagonists.[3] The methyl ester acts as a prodrug to cross the blood-brain barrier (BBB), where it is hydrolyzed to the active acid in the CNS.[3]

Experimental Protocols

Standard Solubility Assay (Thermodynamic)

Validates the compound's suitability for biological screening.[3]

-

Preparation: Weigh 2 mg of compound into a glass vial.

-

Solvent Addition: Add 1 mL of PBS (pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PVDF membrane.[3]

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Quality Control: HPLC-UV/MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).[3]

-

Expected Retention: The ester will elute significantly later than the free acid due to the methyl cap.[3]

References

-

PubChem. (2025).[3][6][4][7] Compound Summary: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate.[1][2][3] National Library of Medicine.[3] [Link]

-

Wang, S., et al. (2010).[3][5] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.[3][5] [Link][3][5]

-

King Scientific. (2024).[3] Product Catalog: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS 956360-06-8). [Link][2][3][8]

-

Martis, G. J., & Gaonkar, S. L. (2025).[3] Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

Sources

- 1. 956360-07-9,5-(3-Cyanophenyl)isoxazole-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 33545-41-4,Methyl 5-(2-Furyl)isoxazole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methylisoxazole-3-carboxylic acid 3405-77-4 [sigmaaldrich.com]

- 8. kingscientific.com [kingscientific.com]

theoretical and computational studies on isoxazole derivatives

Topic: : From Quantum Mechanics to Molecular Dynamics Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists

From Quantum Mechanical Profiling to Dynamic Stability Analysis

Executive Summary

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition), anticancer (EGFR targeting), and antimicrobial properties. However, the vast chemical space of substituted isoxazoles necessitates a rigorous in silico filtering process before synthesis. This guide delineates a hierarchical computational workflow—moving from static electronic structure analysis (DFT) to receptor-ligand docking, and finally to temporal stability assessment via Molecular Dynamics (MD).

Quantum Mechanical Profiling: Density Functional Theory (DFT)

Before examining how a ligand interacts with a protein, one must understand its intrinsic electronic behavior. DFT provides the quantum mechanical ground state, revealing reactivity hotspots.

The Theoretical Framework

For isoxazole derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard.

-

Why B3LYP? It balances computational cost with accuracy for organic thermochemistry.

-

Why 6-311++G(d,p)? The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the isoxazole nitrogen and oxygen, which are key hydrogen bond acceptors.

Key Reactivity Descriptors[1]

-

HOMO-LUMO Gap (

): A smaller gap implies high chemical reactivity and low kinetic stability. For bioactive isoxazoles, a gap of 3.0–4.5 eV often correlates with favorable charge transfer capability in the active site. -

Molecular Electrostatic Potential (MEP): Visualizes charge distribution. In isoxazoles, the N-O bond region is electron-rich (red/yellow), acting as a nucleophile, while substituted phenyl rings often present electron-deficient (blue) regions suitable for

-

DFT Workflow Visualization

Figure 1: Standard DFT workflow for validating ligand geometry and electronic properties.

Molecular Docking: Interaction Dynamics

Docking predicts the binding orientation (pose) and affinity of the isoxazole ligand within a target protein.[1]

Target Selection & Preparation

-

COX-2 (e.g., PDB ID: 3LN1): A primary target for isoxazole-based NSAIDs.

-

Protocol:

-

Protein Prep: Remove water molecules (unless bridging is expected), add polar hydrogens, and compute Gasteiger charges.

-

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib). A box size of

Å is typically sufficient to cover the active site residues (Arg120, Tyr355).

-

Scoring & Analysis

-

Binding Energy: Potent isoxazole derivatives typically exhibit binding energies between -8.0 and -10.5 kcal/mol .

-

Critical Interactions:

-

Hydrogen Bonding: The isoxazole nitrogen often accepts H-bonds from Arg120.

-

Hydrophobic Contacts: Phenyl substituents interact with Val349, Leu352, and Ala527.[2]

-

Docking Logic Visualization

Figure 2: Molecular docking pipeline identifying binding modes and affinity scores.

Dynamic Stability: Molecular Dynamics (MD) Simulations

Docking provides a static snapshot. MD simulations (typically 50–100 ns) are required to verify if the ligand stays bound under physiological conditions.

Simulation Protocol (GROMACS)

-

Topology Generation: Use CHARMM36 or AMBER99SB-ILDN force fields. Ligand topology is generated via CGenFF or ACPYPE.

-

Solvation & Ionization: TIP3P water model; neutralize system with Na+/Cl- ions.

-

Equilibration:

-

NVT (Canonical Ensemble): 100 ps to stabilize temperature (300 K).

-

NPT (Isothermal-Isobaric): 100 ps to stabilize pressure (1 bar).

-

-

Production Run: 100 ns simulation with a 2 fs time step.

Key Metrics

-

RMSD (Root Mean Square Deviation): Measures structural deviation. A stable isoxazole-protein complex should plateau (e.g., RMSD < 2.0 Å) after equilibration.

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility.[3] Low RMSF in the active site indicates tight ligand binding.

-

Rg (Radius of Gyration): Indicates protein compactness.

MD Protocol Visualization

Figure 3: Molecular Dynamics simulation stages for assessing complex stability.

In Silico ADMET Profiling

Drug-likeness is assessed using tools like SwissADME or pkCSM .[4]

Quantitative Data Summary

Table 1: Typical ADMET thresholds for viable Isoxazole Drug Candidates.

| Property | Acceptable Range | Interpretation |

| Molecular Weight | < 500 g/mol | Ensures oral bioavailability (Lipinski's Rule). |

| LogP (Lipophilicity) | 1.5 – 4.0 | Isoxazoles often require phenyl rings for potency, increasing LogP. |

| TPSA | < 140 Ų | Topological Polar Surface Area; critical for cell membrane permeation. |

| GI Absorption | High | Isoxazole core is generally well-absorbed. |

| BBB Permeant | Yes/No | Dependent on CNS targeting requirements. |

| CYP Inhibition | Low | Avoid inhibiting CYP2C9/CYP3A4 to prevent drug-drug interactions. |

References

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. National Institutes of Health (NIH). [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC - NCBI. [Link]

-

Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol. University of Delaware. [Link]

-

DFT calculations on molecular structures, HOMO-LUMO study... of organotin(IV) complexes. Journal of Computational Chemistry. [Link]

-

In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction. ResearchGate. [Link]

Sources

- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Strategic Synthesis of 3,5-Disubstituted Isoxazoles

Executive Summary: The Regioselectivity Imperative

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. However, the synthesis of 3,5-disubstituted isoxazoles presents a distinct regiochemical challenge.[1] Classical thermal 1,3-dipolar cycloadditions often yield mixtures of 3,5- and 3,4-isomers, necessitating tedious chromatographic separation that hampers library generation.

This guide delineates three field-proven, self-validating methodologies to access the 3,5-regioisomer with high fidelity. We move beyond generic textbook descriptions to analyze the causality of reaction parameters, enabling you to select the optimal pathway based on substrate tolerance and scalability.

Mechanistic Foundations & Regiocontrol

The core challenge in isoxazole synthesis is controlling the orientation of the incoming dipole (nitrile oxide) relative to the dipolarophile (alkyne/alkene).

-

Thermal Control: Governed by FMO (Frontier Molecular Orbital) theory. Steric hindrance usually favors the 3,5-isomer, but electronic factors in electron-deficient alkynes can erode this selectivity.

-

Catalytic Control: Copper(I) catalysis effectively "locks" the alkyne, directing the nucleophilic attack of the nitrile oxide to the terminal carbon, exclusively yielding the 3,5-isomer.

Visualization: Comparative Mechanistic Pathways

Figure 1: Divergence of thermal vs. copper-catalyzed pathways.[1] The Cu-mediated route bypasses the ambiguous thermal transition state.

Methodology 1: The "Click" Approach (Cu-Catalyzed One-Pot Synthesis)

This is the gold standard for generating diverse libraries from aldehydes and terminal alkynes. It leverages the in situ generation of nitrile oxides to prevent dimerization (furoxan formation).[2]

The Protocol

Reaction Type: One-Pot, Three-Step (Oxime formation

Step-by-Step Workflow:

-

Oxime Generation: Dissolve aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in 1:1 t-BuOH/H₂O. Stir at RT for 30 min.

-

Why:t-BuOH/H₂O solubilizes both organic reactants and inorganic salts.

-

-

Chlorination: Add Chloramine-T (1.2 equiv) portion-wise. Stir for 5–10 min.

-

Mechanistic Insight: Chloramine-T converts the aldoxime to the hydroximoyl chloride. This intermediate is stable enough to exist transiently but reactive enough to form the nitrile oxide upon base treatment.

-

-

Cycloaddition: Add the terminal alkyne (1.1 equiv), CuSO₄·5H₂O (1 mol%), and Sodium Ascorbate (5 mol%). Adjust pH to ~7–8 with dilute NaOH if necessary (to promote nitrile oxide formation from the chloride).

-

Workup: Stir for 2–4 hours. The product often precipitates. Filter or extract with EtOAc.

Validation Check:

-

Color Change: Reaction mixture turns bright yellow/orange upon Cu(I) generation.

-

TLC: Disappearance of the non-polar hydroximoyl chloride spot.

Methodology 2: The Oxidative Cyclization (Chalcone Route)

Ideal for scaling up when the 3,5-aryl substitution pattern is required. This method avoids potentially unstable alkynes and uses robust chalcones (enones).

The Protocol

Reaction Type: Michael Addition / Cyclization / Oxidation.[3] Key Reagents: Hydroxylamine Hydrochloride, Base (KOH or NaOH), Oxidant (I₂/TBHP or Cerium Ammonium Nitrate).

Step-by-Step Workflow:

-

Condensation: React acetophenone derivative and benzaldehyde derivative in EtOH/NaOH to form the chalcone.

-

Cyclization: Reflux chalcone (1.0 equiv) with NH₂OH·HCl (2.0 equiv) and KOH (2.0 equiv) in Ethanol.

-

Result: This forms the isoxazoline (dihydroisoxazole) intermediate.

-

-

Aromatization (Oxidation):

-

Green Method: Add I₂ (0.5 equiv) and TBHP (2.0 equiv) to the isoxazoline solution. Heat at 70°C.

-

Why: Direct dehydrogenation of isoxazolines is thermodynamically favorable but kinetically slow without an oxidant. The I₂/TBHP system generates hypoiodite species that facilitate hydride abstraction.

-

Visualization: Chalcone-to-Isoxazole Transformation

Figure 2: Stepwise conversion of chalcones to isoxazoles via the isoxazoline intermediate.

Comparative Analysis of Methodologies

Select the method that aligns with your available starting materials and functional group sensitivity.

| Feature | Cu-Catalyzed [3+2] (Method 1) | Chalcone Cyclization (Method 2) |

| Regioselectivity | Exclusive 3,5 | Exclusive 3,5 (dictated by enone structure) |

| Precursors | Aldehydes + Alkynes | Acetophenones + Benzaldehydes |

| Atom Economy | High | Moderate (Loss of H₂O and 2H) |

| Reaction Conditions | Aqueous/Alcoholic, RT | Reflux (EtOH), Basic |

| Functional Group Tolerance | Excellent (tolerates esters, amides) | Good (base-sensitive groups may hydrolyze) |

| Scalability | High (Safe, no explosive intermediates) | High (Robust intermediates) |

| Key Limitation | Requires terminal alkynes | Requires synthesis of chalcone first |

Expert Insights & Troubleshooting

The "Dimerization" Trap

In Method 1, if the alkyne is added too slowly or the copper catalyst is inactive, the nitrile oxide will dimerize to form furoxan .

-

Solution: Ensure high local concentration of alkyne and active Cu(I) before generating the nitrile oxide. Use Sodium Ascorbate to keep Copper in the +1 oxidation state.

The "Regio-Leak" in Thermal Reactions

If you attempt Method 1 without Copper (thermal conditions), you will observe a ~85:15 mixture of 3,5- and 3,4-isomers.

-

Correction: If Cu is contraindicated (e.g., metal scavenging issues), use sterically bulky dipolarophiles (e.g., t-butyl alkynes) to enforce 3,5-selectivity via steric repulsion, though this limits structural diversity.

References

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[4] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. [Link]

-

RSC Advances. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.[5] [Link]

-

Organic Chemistry Portal. (2010). TBHP/I2-Mediated Domino Oxidative Cyclization for One-Pot Synthesis of Polysubstituted Oxazoles. [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[6] [Link]

-

Organic & Biomolecular Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. I2/TBHP-mediated oxidative cascade cyclization of vinyl azide and benzylamine to construct 2,5-disubstituted oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for the synthesis of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Technical Application Note: Regioselective Synthesis of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Part 1: Executive Summary & Strategic Rationale

Target Molecule: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate Molecular Formula: C₁₂H₈N₂O₃ Molecular Weight: 228.21 g/mol

This protocol details the synthesis of the title compound via a [3+2] 1,3-Dipolar Cycloaddition . While isoxazoles can be synthesized via the condensation of 1,3-dicarbonyls with hydroxylamine (Claisen-type), that route often suffers from regiochemical ambiguity (yielding mixtures of 3,5- and 5,3-isomers).

The selected Nitrile Oxide Cycloaddition strategy offers superior regiocontrol for this specific substitution pattern. By reacting a methoxycarbonyl nitrile oxide (generated in situ) with 3-ethynylbenzonitrile, we leverage steric and electronic steering to exclusively form the 3-ester-5-aryl isomer. This method is preferred in medicinal chemistry for its convergence and tolerance of functional groups (e.g., the nitrile on the phenyl ring).

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the generation of a transient 1,3-dipole (the nitrile oxide) from a stable precursor (hydroximoyl chloride) in the presence of a dipolarophile (the alkyne).

Mechanistic Pathway:

-

Dehydrohalogenation: Base-mediated elimination of HCl from Methyl 2-chloro-2-(hydroxyimino)acetate yields Methoxycarbonyl Nitrile Oxide.

-

Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with 3-ethynylbenzonitrile.

-

Regioselectivity: The electron-withdrawing ester group on the dipole and the aryl group on the dipolarophile favor the 3,5-disubstituted product due to dominant LUMO(dipole)–HOMO(dipolarophile) interactions and steric minimization.

Figure 1: Reaction scheme illustrating the in situ generation of the dipole and subsequent trapping by the alkyne.

Part 3: Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol | Role |

| 3-Ethynylbenzonitrile | 127.14 | 1.0 | 5.0 | 636 mg | Limiting Reagent |

| Methyl 2-chloro-2-(hydroxyimino)acetate | 151.53 | 1.2 | 6.0 | 909 mg | Dipole Precursor |

| Triethylamine (TEA) | 101.19 | 1.5 | 7.5 | 1.05 mL | Base |

| Dichloromethane (DCM) | - | - | - | 25 mL | Solvent (Anhydrous) |

Note: Methyl 2-chloro-2-(hydroxyimino)acetate is commercially available. If unavailable, it can be synthesized by chlorination of methyl glyoxylate oxime with NCS (N-chlorosuccinimide).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Purge the system with nitrogen to ensure an inert atmosphere.

-

Add 3-Ethynylbenzonitrile (636 mg, 5.0 mmol) and Methyl 2-chloro-2-(hydroxyimino)acetate (909 mg, 6.0 mmol) to the RBF.

-

Dissolve the mixture in anhydrous DCM (20 mL).

-

Cool the solution to 0°C using an ice-water bath. Cooling is critical to prevent rapid dimerization of the nitrile oxide to furoxan byproducts.

Step 2: Controlled Addition (The Critical Process Parameter)

-

Dissolve Triethylamine (1.05 mL) in DCM (5 mL) in the addition funnel.

-

Add the TEA solution dropwise over a period of 30–45 minutes while stirring vigorously at 0°C.

-

Why? A slow concentration of base keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne (cross-reaction) over reaction with itself (dimerization).

-

-

Once addition is complete, allow the reaction to warm to room temperature (20–25°C) .

-

Stir for an additional 4–12 hours . Monitor reaction progress via TLC (eluent: 20% EtOAc in Hexanes). The starting alkyne spot should disappear.

Step 3: Workup & Isolation

-

Quench the reaction by adding water (20 mL).

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers and wash sequentially with:

-

1N HCl (20 mL) – removes excess TEA.

-

Brine (20 mL) – dries the organic phase.

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude solid.

Step 4: Purification

-

Purify via flash column chromatography on silica gel.

-

Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Collect fractions containing the product (Rf ~0.4 in 3:7 EtOAc:Hex).

-

Evaporate solvents to obtain the target as a white to off-white solid.

Part 4: Quality Control & Validation

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃):

- 8.15 (s, 1H, Ar-H, H-2 of phenyl ring)

- 8.05 (d, 1H, Ar-H)

- 7.75 (d, 1H, Ar-H)

- 7.65 (t, 1H, Ar-H)

- 7.05 (s, 1H, Isoxazole H-4 ) – Diagnostic Singlet

- 4.02 (s, 3H, O-CH₃)

-

¹³C NMR:

-

Characteristic signals: Ester carbonyl (~160 ppm), Nitrile (~118 ppm), Isoxazole C-5 (~168 ppm), Isoxazole C-3 (~156 ppm), Isoxazole C-4 (~102 ppm).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Calculated: 229.06; Found: 229.1.

-

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Yield / Dimer Formation | Addition of base was too fast. | Repeat with slower addition rate or use a syringe pump. |

| Incomplete Conversion | Nitrile oxide decomposed before reacting. | Add an additional 0.2–0.5 equiv of the chlorooxime precursor and base. |

| Regioisomer Mixture | Temperature too high during addition. | Ensure strict 0°C maintenance during the initial base addition. |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

Part 6: References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

-

Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the cycloaddition of nitrile oxides to alkynes. Chemische Berichte, 106(10), 3312–3327. Link

-

Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link

-

Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology for 3,5-disubstituted isoxazoles). Link

Sources

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

using Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in high-throughput screening

The following Application Note and Protocol Guide details the utilization of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate as a privileged scaffold in High-Throughput Screening (HTS) campaigns.

Based on current medicinal chemistry literature, this compound is a critical intermediate for generating Xanthine Oxidase (XO) inhibitors and Hsp90 modulators. This guide focuses on its primary application: developing focused libraries for Xanthine Oxidase inhibition , a validated target for gout and hyperuricemia.

Compound: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate CAS: 956360-06-8 Target Class: Metalloenzymes (Xanthine Oxidase), Chaperones (Hsp90) Primary Application: Fragment-Based Drug Discovery (FBDD) & Focused Library HTS

Introduction & Scientific Rationale

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Why this Scaffold?

-

Bioisosterism: The isoxazole ring serves as a rigid bioisostere for aromatic rings and amide bonds, positioning substituents in a defined vector space critical for binding pockets.

-

Xanthine Oxidase (XO) Potency: Research indicates that 5-phenylisoxazole-3-carboxylic acid derivatives are potent non-purine XO inhibitors.[1] The cyano group on the phenyl ring is a key pharmacophore, enhancing metabolic stability and providing a dipole interaction within the active site (often outperforming nitro- or halo- substitutions).

-

Synthetic Versatility: The methyl ester functions as a latent carboxylic acid (the active binding motif for XO), while the cyano group allows for late-stage diversification into tetrazoles, amides, or amines.

Mechanism of Action (XO Inhibition)

The free carboxylic acid derived from this ester binds to the molybdenum cofactor (MoCo) center of Xanthine Oxidase, mimicking the transition state of xanthine hydroxylation. The phenyl-isoxazole core occupies the hydrophobic channel leading to the active site.

Figure 1: Activation and Mechanism of Action path for the isoxazole scaffold.

Library Preparation for HTS

To utilize this compound effectively in HTS, it is rarely screened as a singleton. It is best used to generate a Structure-Activity Relationship (SAR) library .

Diversity Points

-

R1 (Ester): Hydrolysis to acid (essential for XO activity) or conversion to amides (for Hsp90 targets).

-

R2 (Cyano): Conversion to tetrazole (anionic mimic), reduction to benzylamine, or hydration to primary amide.

Protocol: Rapid Hydrolysis for Screening Stock

Note: The methyl ester is cell-permeable but often inactive against the isolated enzyme. For enzymatic HTS, generate the active acid form.

-

Stock Solution: Dissolve 10 mM Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in 100% DMSO.

-

Activation: Mix 100 µL of Stock with 100 µL of 1M LiOH (aq). Incubate at 40°C for 2 hours.

-

Neutralization: Add 100 µL of 1M HCl and 700 µL of Assay Buffer.

-

Result: 1 mM stock of the active carboxylic acid ready for dilution.

HTS Protocol: Fluorometric Xanthine Oxidase Assay

This protocol validates the inhibitory potential of the scaffold and its derivatives.[1][2][3][4][5][6] It utilizes the oxidation of hypoxanthine to xanthine (and subsequently uric acid), coupled with a horseradish peroxidase (HRP) reaction that converts Amplex Red to highly fluorescent Resorufin.

Assay Overview

-

Assay Type: Enzymatic, Fluorescence-based (Continuous or Endpoint).

-

Detection: Ex/Em = 530/590 nm.

-

Z-Factor Target: > 0.7.

Materials Required

| Reagent | Concentration / Spec | Source |

| Test Compound | Serial Dilution (0.1 nM - 10 µM) | Library derived from Scaffold |

| Xanthine Oxidase | 10 mU/mL | Bovine Milk (Sigma/Merck) |

| Substrate | 50 µM Hypoxanthine | Sigma/Merck |

| Detection Agent | 50 µM Amplex Red + 0.2 U/mL HRP | Thermo Fisher |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA | In-house |

| Positive Control | Allopurinol or Febuxostat | Standard Inhibitors |

Step-by-Step Methodology

Step 1: Plate Preparation (Liquid Handling)

-

Use black, flat-bottom 384-well microplates (low binding).

-

Dispense Compounds: Add 200 nL of compound (in DMSO) using an acoustic dispenser (e.g., Echo 550).

Step 2: Enzyme Addition

-

Prepare 2x Enzyme Solution : Dilute XO stock to 20 mU/mL in Assay Buffer.

-

Dispense 10 µL of 2x Enzyme Solution into all wells.

-

Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at 25°C. This allows the isoxazole scaffold to bind the Mo-Co site.

Step 3: Substrate Initiation

-

Prepare 2x Substrate/Detection Mix :

-

100 µM Hypoxanthine

-

100 µM Amplex Red

-

0.4 U/mL HRP

-

In Assay Buffer.

-

-

Dispense 10 µL of Substrate Mix into all wells (Final Volume = 20 µL).

-

Note: Protect Amplex Red from light.

Step 4: Detection

-

Incubate at 25°C for 30–60 minutes.

-

Read Fluorescence on a multimode plate reader (e.g., EnVision or PHERAstar).

-

Excitation: 530–560 nm

-

Emission: 590 nm

-

Data Analysis & Validation

Signal Quantification

Calculate the Percent Inhibition for each well:

Quality Control (Z-Factor)

Ensure the assay is robust before accepting data.

-

Pass Criteria: Z' > 0.5 (Excellent assays > 0.7).

Hit Triage Logic

-

Primary Hit: >50% Inhibition at 10 µM.

-

Counter Screen: Test hits against HRP/Amplex Red without XO to rule out redox cyclers or fluorescence quenchers (common with highly conjugated isoxazoles).

-

Potency (IC50): Perform 10-point dose-response. Validated isoxazole-3-carboxylates should show IC50 < 1 µM.

Figure 2: HTS Workflow for Isoxazole-based XO Inhibitors.

References

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2024. Link

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2010. Link

-

Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 2024. Link

-

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate Product Data. PubChem, 2024. Link

Sources

- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate - Lead Sciences [lead-sciences.com]

application of isoxazole compounds in medicinal chemistry research.

Application Note: Strategic Integration of Isoxazole Scaffolds in Medicinal Chemistry

Subtitle: From Bioisosteric Design to Metabolic Activation – A Technical Guide for Drug Discovery.

Abstract

This application note provides a comprehensive technical framework for utilizing isoxazole rings in drug design. Moving beyond simple heterocyclic incorporation, we analyze the isoxazole ring as a tunable pharmacophore—capable of acting as a stable bioisostere for carboxylic acids or as a "masked" prodrug unit activated by metabolic processing. This guide details regioselective synthesis protocols, metabolic stability profiling, and mechanistic insights into the N-O bond cleavage, supported by the Leflunomide case study.

Strategic Rationale: The Isoxazole Pharmacophore

In medicinal chemistry, the isoxazole ring (1,2-oxazole) is not merely a structural spacer; it is an electronic modulator. Its application rests on two distinct chemical behaviors:[1][2]

-

Bioisosterism (Static Role):

-

3-Hydroxyisoxazoles: With a pKa of ~4.5, the 3-hydroxyisoxazole moiety is a classic bioisostere for carboxylic acids (pKa ~4.8) and the distal carboxylate of glutamate. It mimics the acidity and planar topography of the carboxylate anion but often offers improved blood-brain barrier (BBB) permeability.

-

3,5-Disubstituted Isoxazoles: These function as robust bioisosteres for amide bonds and ester linkages. They provide rigidification of the scaffold, reducing the entropic penalty of binding, while eliminating the hydrolytic instability associated with esters.

-

-

Metabolic Activation (Dynamic Role):

-

The N-O bond, while aromatic, is the "weak link" (bond energy ~55 kcal/mol). Under specific enzymatic conditions (P450 reduction) or basic pH, this bond can cleave. This property is exploited in prodrug design (e.g., Leflunomide), where the isoxazole masks a reactive alpha-cyanoenol warhead.

-

Synthetic Protocols: Achieving Regiocontrol

A major challenge in isoxazole synthesis is regioselectivity. The following protocols address the synthesis of 3,5-disubstituted isoxazoles, prioritizing the avoidance of regioisomeric mixtures.

Protocol A: Regioselective [3+2] Cycloaddition (Huisgen Method)

Best for: Constructing isoxazoles with sensitive functional groups where harsh condensation conditions are prohibited.

Principle: The 1,3-dipolar cycloaddition of nitrile oxides (generated in situ) with alkynes.

Materials:

-

Aldoxime precursor (R-CH=NOH)

-

Chlorinating agent: N-Chlorosuccinimide (NCS)

-

Base: Triethylamine (

) -

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Generation of Hydroximoyl Chloride: Dissolve the aldoxime (1.0 eq) in DMF. Add NCS (1.1 eq) portion-wise at 0°C. Stir for 1 hour at room temperature to form the hydroximoyl chloride intermediate. Checkpoint: Monitor disappearance of aldoxime by TLC.

-

Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

-

Nitrile Oxide Formation: Dropwise add a solution of

(1.2 eq) in DMF over 30 minutes. Note: Slow addition is critical to prevent dimerization of the nitrile oxide (furoxan formation). -

Workup: Dilute with water, extract with EtOAc. The 3,5-disubstituted isomer is generally favored sterically, but copper(I) catalysis (CuI, 5 mol%) can be employed to enforce almost exclusive 3,5-regioselectivity (similar to Click chemistry).

Protocol B: Condensation of 1,3-Dicarbonyls

Best for: Scale-up of robust scaffolds.

Principle: Reaction of hydroxylamine with 1,3-diketones. Critical Insight: Unsymmetrical 1,3-diketones yield mixtures of 3,5-isomers. Control of pH is the determining factor.

Methodology:

-

Acidic Conditions (Favors 5-substituted): React 1,3-diketone with hydroxylamine hydrochloride (

) in ethanol/water under reflux. The nucleophilic nitrogen attacks the most electrophilic carbonyl (usually the one less sterically hindered or more electron-deficient). -

Basic Conditions (Favors 3-substituted): Use free hydroxylamine (generated by

+

Decision Logic for Synthesis

The following diagram illustrates the decision pathway for selecting the appropriate synthetic route based on substrate constraints.

Figure 1: Synthetic decision tree for isoxazole construction, highlighting the divergence between bioisosteric targets and linker design.

Functional Profiling: Metabolic Stability & Ring Opening

In drug development, the isoxazole ring is susceptible to reductive metabolism. While often stable in plasma, it can degrade in the liver.

Mechanism of Instability (The Leflunomide Pathway)

The drug Leflunomide (DMARD) serves as the archetypal case study. It is a prodrug that requires the opening of the isoxazole ring to form the active metabolite, Teriflunomide (A77 1726).

-

Requirement: An unsubstituted C3-position (C3-H) is essential for this transformation.[4][5]

-

Enzyme: Cytochrome P450 (specifically CYP1A2 and CYP2C9).

-

Mechanism: P450 Fe(II) coordinates with the isoxazole nitrogen/oxygen, facilitating the deprotonation of C3-H, leading to N-O bond scission.[4][5][6]

Protocol C: Microsomal Stability Assay (Isoxazole Specific)

Objective: To determine if the isoxazole scaffold acts as a stable linker or a labile prodrug.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

NADPH Regenerating System (MgC12, Glucose-6-phosphate, G6P-Dehydrogenase)

-

Test Compound (1 µM final conc)

-

Stop Solution: Acetonitrile with Internal Standard (IS)

Procedure:

-

Pre-incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) with 25 µL HLM. Add 1 µL of Test Compound. Incubate at 37°C for 5 min.

-

Initiation: Add 50 µL of NADPH regenerating system.

-

Sampling: At t = 0, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL of Stop Solution (Acetonitrile).

-

Analysis (LC-MS/MS):

-

Crucial Step: Monitor not just the disappearance of the parent (M), but specifically scan for the Ring-Opened Metabolite (M+2H) .

-

Data Interpretation: If the parent compound disappears with a corresponding appearance of a cyano-enol species (characteristic UV shift or Mass transition), the isoxazole is metabolically labile.

-

Data Presentation Template:

| Compound ID | T½ (min) | CLint (µL/min/mg) | Ring Opening Observed? | Notes |

| Leflunomide | < 15 | High | YES | Rapid conversion to Teriflunomide (Active) |

| Analogue X | > 60 | Low | NO | Stable Linker (3,5-dimethyl subst.) |

Mechanistic Visualization: The Leflunomide Pathway

Understanding the specific activation of Leflunomide is critical for designing against this pathway if stability is desired, or for it if prodrug design is the goal.

Figure 2: Metabolic activation pathway of Leflunomide. Note that substitution at the C3 position (e.g., C3-Methyl) blocks the deprotonation step, rendering the ring stable.

References

-

Tang, S., et al. (2009).[7] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Available at:

-

Kalgutkar, A. S., et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[1][4][6]. Drug Metabolism and Disposition. Available at:

-

Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at:

-

RSC Advances Review. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. naouabed.free.fr [naouabed.free.fr]

- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

Integrated Protocol for the Evaluation of Anticancer Activity in Isoxazole Derivatives

From In Silico Rational Design to Mechanistic Validation

Abstract

This application note provides a comprehensive, multi-phase protocol for assessing the anticancer potential of novel isoxazole derivatives. Isoxazole rings are privileged pharmacophores in medicinal chemistry, known to act as bioisosteres for carboxylic acids and esters, often exhibiting potent inhibition of kinases (e.g., VEGFR, EGFR), tubulin polymerization, and HSP90. This guide integrates computational prediction with rigorous in vitro validation to ensure high-fidelity lead selection.

Phase 1: In Silico Screening (Rational Design)

Objective: To prioritize synthesized derivatives based on binding affinity and drug-likeness before wet-lab expenditure.

Molecular Docking

-

Software: AutoDock Vina, Schrödinger Glide, or Gold.

-

Target Selection: Based on the structural homology of the isoxazole derivative, select targets such as EGFR (PDB: 1M17), VEGFR-2 (PDB: 4ASD), or HSP90 (PDB: 1YET).

-

Protocol:

-

Ligand Preparation: Energy minimize structures using MM2/MMFF94 force fields.

-

Protein Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

-

Grid Generation: Center the grid box on the co-crystallized ligand of the target protein.

-

Scoring: Filter compounds with binding energy

kcal/mol.

-

ADMET Profiling

-

Tools: SwissADME or pkCSM.

-

Criteria: Adherence to Lipinski’s Rule of Five (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10) to ensure oral bioavailability.

Phase 2: Primary Cytotoxicity Screen (The "Go/No-Go" Decision)